molecular formula C11H8 B8507191 Benzobicyclo[2.2.1]heptadiene CAS No. 236-73-7

Benzobicyclo[2.2.1]heptadiene

Cat. No. B8507191
CAS RN: 236-73-7
M. Wt: 140.18 g/mol
InChI Key: BWDQQALBJCTLRJ-UHFFFAOYSA-N
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Description

Benzobicyclo[2.2.1]heptadiene is a useful research compound. Its molecular formula is C11H8 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzobicyclo[2.2.1]heptadiene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzobicyclo[2.2.1]heptadiene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

236-73-7

Product Name

Benzobicyclo[2.2.1]heptadiene

Molecular Formula

C11H8

Molecular Weight

140.18 g/mol

IUPAC Name

tricyclo[6.2.1.02,7]undeca-1(10),2,4,6,8-pentaene

InChI

InChI=1S/C11H8/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-6H,7H2

InChI Key

BWDQQALBJCTLRJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=C1C3=CC=CC=C23

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10 g of magnesium turnings which are covered with approximately 75 cm3 of anhydrous tetrahydrofuran are placed in a round flask fitted with a condenser, a thermometer, a nitrogen inlet, a dropping funnel, and protected from atmospheric moisture by a calcium chloride tube. 25 cm3 of a solution, prepared beforehand, of 65 g of ortho-fluorobromobenzene and 26 g of cyclopentadiene in 200 cm3 of anhydrous tetrahydrofuran are then added. The formation of the organomagnesium compound is initiated by heating the reaction mixture locally with a hairdryer, and the solvent is then kept at boiling point by dropwise addition of the remaining solution. The whole addition is completed in approximately 1 hour. The mixture is then filtered at ambient temperature and the solution is concentrated under reduced pressure. The solution is taken up again in ether and the ether phase is washed with ammonium chloride, separated by gravity and dried over magnesium sulphate; the solvent is then removed by evaporation under vacuum. The residue is then distilled and benzonorbornadiene, whose boiling point is 82°-83° C. at a pressure of 16 millibars, is obtained in a yield of 40%.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Three
Quantity
26 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
organomagnesium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Yield
40%

Synthesis routes and methods II

Procedure details

1-Bromo-2-iodobenzene (1 ml) was combined with cyclopentadiene (1.5 ml) and added dropwise to a mixture of magnesium (0.25 g) and tetrahydrofuran (25 ml) which had been heated to reflux. After the addition, heating was continued for 1 hour. The mixture was cooled to room temperature, treated with water (50 ml), and extracted with ether (3×30 ml). The combined organic layers were dried over magnesium sulfate and the solvents removed on a rotary evaporator. The residue was distilled on a Kugelrohr apparatus (40° C. at 0.1 mm Hg) to provide the product as a yellow oil.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

10 g of magnesium turnings which are covered with approximately 75 cm3 of anhydrous tetrahydrofuran are placed in a round flask fitted with a condenser, a thermometer, a nitrogen inlet, a dropping funnel, and protected from atmospheric moisture by a calcium chloride tube. 25 cm' of a solution, prepared beforehand, of 65 g of ortho-fluorobromobenzene and 26 g of cyclopentadiene in 200 cm3 of anhydrous tetrahydrofuran are then added. The formation of the organomagnesium compound is initiated by heating the reaction mixture locally with a hairdryer, and the solvent is then kept at boiling point by dropwise addition of the remaining solution. The whole addition is completed in approximately 1 hour. The mixture is then filtered at ambient temperature and the solution is concentrated under reduced pressure. The solution is taken up again in ether and the ether phase is washed with ammonium chloride, separated by gravity and dried over magnesium sulphate; the solvent is then removed by evaporation under vacuum. The residue is then distilled and benzonorbornadiene, whose boiling point is 82°-83° C. at a pressure of 16 millibars, is obtained in a yield of 40%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
organomagnesium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Four
Yield
40%

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